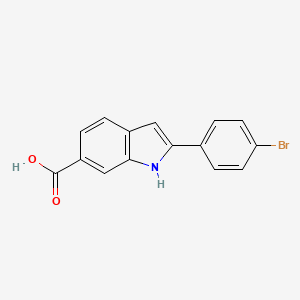![molecular formula C9H17ClN2O B13090202 pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride is a compound that features a pyrrolidine ring, a common nitrogen-containing heterocycle Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the synthesis might start with a pyrrolidine derivative, which undergoes various chemical transformations to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of various substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
InChI Key |
REOSUYHONOZWGO-DDWIOCJRSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCNC2.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
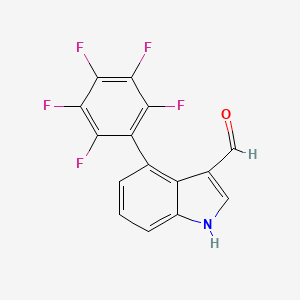

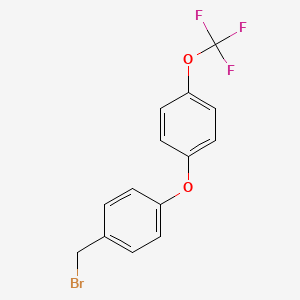

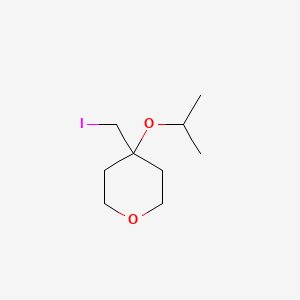
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


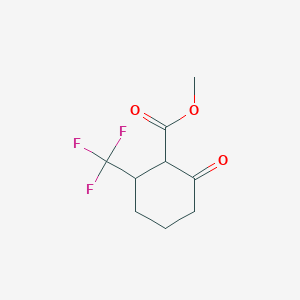
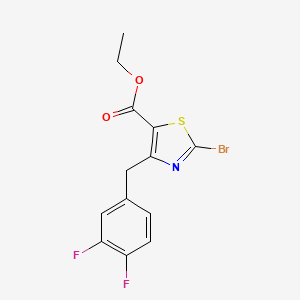
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
